molecular formula C13H14N2O4S B589957 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) CAS No. 1794782-52-7

4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major)

Cat. No.: B589957
CAS No.: 1794782-52-7
M. Wt: 298.349
InChI Key: UFCXJXZHAPDJJE-QZFMBAIXSA-N
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Description

4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a deuterated compound used primarily in scientific research. It is a labeled version of 4-Acetamidobenzenesulfonic Acid, where four hydrogen atoms are replaced with deuterium. This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .

Preparation Methods

The synthesis of 4-Acetamidobenzenesulfonic Acid-d4 Pyridine involves several steps. The primary synthetic route includes the introduction of deuterium atoms into the 4-Acetamidobenzenesulfonic Acid molecule. This can be achieved through deuterium exchange reactions under specific conditions. Industrial production methods typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the desired positions .

Chemical Reactions Analysis

4-Acetamidobenzenesulfonic Acid-d4 Pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

4-Acetamidobenzenesulfonic Acid-d4 Pyridine is widely used in scientific research, including:

    Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: The compound is used in proteomics research to study protein structures and functions.

    Medicine: It is utilized in the development of pharmaceuticals and in drug metabolism studies.

    Industry: The compound is used in the production of various chemicals and materials.

Comparison with Similar Compounds

4-Acetamidobenzenesulfonic Acid-d4 Pyridine is unique due to its deuterium labeling. Similar compounds include:

Properties

IUPAC Name

4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S.C5H5N/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;1-2-4-6-5-3-1/h2-5H,1H3,(H,9,10)(H,11,12,13);1-5H/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXJXZHAPDJJE-QZFMBAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H].C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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